molecular formula C20H22N2O B12523992 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole CAS No. 654653-18-6

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole

Cat. No.: B12523992
CAS No.: 654653-18-6
M. Wt: 306.4 g/mol
InChI Key: KNPYTHPIKAVAMT-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is a synthetic small molecule based on the versatile 1-benzyl-1H-imidazole scaffold, a structure of significant interest in modern medicinal chemistry . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The imidazole core is a privileged structure in drug discovery, known for its ability to engage with a wide range of biological targets through hydrogen bonding and π-π stacking interactions . Specifically, this compound is designed for investigators exploring new chemical entities in areas such as metabolic disease and oncology. Researchers are particularly interested in this class of compounds due to its structural similarity to potent TGR5 agonists, which are a promising target for the treatment of diabetes and obesity . The 4-butoxyphenyl substituent at the 5-position may influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Furthermore, given that benzimidazole and imidazole derivatives are extensively studied for their anticancer activities via mechanisms such as enzyme inhibition and interference with cellular proliferation pathways, this compound serves as a key intermediate for synthesizing and evaluating novel therapeutic agents . Researchers can utilize this high-purity compound for in vitro assays to probe its mechanism of action, selectivity, and cytotoxic potential against various human cancer cell lines.

Properties

CAS No.

654653-18-6

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-benzyl-5-(4-butoxyphenyl)imidazole

InChI

InChI=1S/C20H22N2O/c1-2-3-13-23-19-11-9-18(10-12-19)20-14-21-16-22(20)15-17-7-5-4-6-8-17/h4-12,14,16H,2-3,13,15H2,1H3

InChI Key

KNPYTHPIKAVAMT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CN=CN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: The benzyl and butoxyphenyl groups are introduced through substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-Benzyl-5-(4-nitrophenyl)-1H-imidazole (3bc)
  • Structure: Differs by the presence of a nitro group (-NO₂) instead of butoxy (-OBu) at the para position of the aryl ring.
  • Reported synthesis yield: 76% via ligandless Pd-catalyzed arylation .
  • Applications: Nitro-substituted imidazoles are often intermediates in drug synthesis, acting as precursors for amino groups via reduction.
1-Benzyl-5-(4-fluorophenyl)-1H-imidazole
  • Structure : Contains a fluorine atom at the para position.
  • Properties : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Molecular weight: 288.39 g/mol (similar to the butoxy derivative) .
  • Biological Relevance : Fluorinated imidazoles are common in anticancer and antimicrobial agents due to improved pharmacokinetics .
1-Benzyl-5-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole
  • Structure : Features a vinyl-linked 2,3-dimethylphenyl group at C4.
  • Purity: 98% (HPLC) .
  • Applications : Acts as a medetomidine impurity, highlighting structural diversity in α₂-adrenergic agonists .

Variations in the N1 Substituent

1-(4-Methoxybenzyl)-4,5-diphenyl-1H-imidazole
  • Structure : Substitutes benzyl with a 4-methoxybenzyl group.
  • Properties : The methoxy group enhances solubility in organic solvents. Yield: 79% via Pd-catalyzed carbonylation .
  • Significance : Methoxy groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
  • Structure : Contains a chlorobenzyl group and a chlorophenyl substituent.
  • Properties : Chlorine atoms increase lipophilicity and resistance to oxidative metabolism. IR C-N stretching at 1457 cm⁻¹ .
  • Biological Activity : Benzimidazole derivatives with halogens often exhibit analgesic and antiparasitic activities .

Functional Group Additions

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid
  • Structure : Includes a hydroxyl (-OH) and carboxylic acid (-COOH) group.
  • Properties : High polarity due to ionizable groups, making it water-soluble. Used in metal-chelating applications .
  • Contrast : The butoxy derivative’s alkoxy group provides better lipid solubility, favoring membrane penetration.
Ethyl 2-(4-bromophenyl)-1H-benzimidazole-5-carboxylate
  • Structure : Combines a bromophenyl group and an ethyl ester.
  • Properties : Bromine’s steric bulk and the ester’s hydrolytic lability make it a prodrug candidate. Crystallography data confirms planar benzimidazole core .

Comparative Data Table

Compound Name Substituents (C5/N1) Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole C5: 4-OBu; N1: Benzyl ~312.4 (estimated) N/A High lipophilicity, drug intermediate -
1-Benzyl-5-(4-nitrophenyl)-1H-imidazole C5: 4-NO₂; N1: Benzyl 295.3 76 Intermediate for amino derivatives
1-Benzyl-5-(4-fluorophenyl)-1H-imidazole C5: 4-F; N1: Benzyl 288.39 76 Anticancer/antimicrobial potential
1-(4-Methoxybenzyl)-4,5-diphenyl-1H-imidazole N1: 4-MeO-Benzyl 401.2 79 CNS-targeting candidate
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid C2: 4-OH; C5: COOH 254.2 N/A Metal chelation, solubility enhancer

Biological Activity

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is a compound belonging to the imidazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2OC_{18}H_{22}N_2O with a molecular weight of approximately 282.39 g/mol. The compound features a five-membered imidazole ring substituted with a benzyl group and a butoxyphenyl moiety, which enhances its solubility and biological activity compared to simpler imidazoles.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. This compound has shown potential in inhibiting various bacterial strains. For instance, studies indicate that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Specific data on minimum inhibitory concentrations (MIC) for related compounds suggest that modifications in the substituents can enhance antimicrobial efficacy.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research on related imidazole derivatives has demonstrated their ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . Molecular docking studies have indicated that this compound may bind effectively to specific cancer-related targets, enhancing its therapeutic potential.

The mechanisms through which this compound exerts its biological effects involve interactions with various biological targets. These include:

  • Enzyme Inhibition : Similar imidazole compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may modulate receptor activities, influencing signaling pathways associated with cell growth and apoptosis .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameStructureUnique Features
2-Phenylimidazole 2-PhenylimidazoleLacks additional substituents, resulting in different reactivity.
4,5-Diphenylimidazole 4,5-DiphenylimidazoleContains two phenyl groups but lacks the benzyl and butoxy substituents.
1-Benzyl-2,4-diphenylimidazole 1-Benzyl-2,4-diphenylimidazoleSimilar structure but differs in substitution pattern on the imidazole ring.

The inclusion of both a benzyl group and a butoxyphenyl substituent in this compound is believed to enhance its lipophilicity, thereby improving membrane permeability and overall biological activity compared to these other derivatives.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of related compounds through various assays:

  • Antiproliferative Assays : Compounds structurally similar to this compound were tested against cancer cell lines such as MDA-MB-231. Results indicated significant inhibitory effects at low concentrations (IC50 values ranging from 16.38 μM to over 100 μM depending on the substituents) suggesting that structural modifications can lead to enhanced anticancer properties .
  • Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with various targets, highlighting its potential as a lead compound for further drug development.

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